An In-Depth Technical Guide to 2-Chloro-4-(2-cyanophenyl)-1-butene: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 2-Chloro-4-(2-cyanophenyl)-1-butene: Synthesis, Characterization, and Potential Applications
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the novel compound 2-Chloro-4-(2-cyanophenyl)-1-butene. Given the limited specific literature on this molecule, this document serves as a prospective analysis, outlining plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications based on the known reactivity and biological activity of its constituent functional groups. This paper is intended to be a foundational resource for researchers interested in the exploration of this and similar compounds.
Introduction: Unveiling a Novel Chemical Entity
2-Chloro-4-(2-cyanophenyl)-1-butene is a unique organic molecule that incorporates several key functional groups: a chlorinated terminal alkene, a cyanophenyl group, and a flexible butyl chain. The strategic placement of these moieties suggests a rich potential for diverse chemical transformations and biological interactions. The chloroalkene can participate in various cross-coupling reactions, while the cyanophenyl group is a common pharmacophore known to influence the electronic and pharmacokinetic properties of drug candidates.[1][2] This guide will explore the untapped potential of this compound, providing a scientifically grounded framework for its synthesis, characterization, and evaluation.
Physicochemical Properties: A Predictive Overview
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₀ClN |
| Molar Mass | 191.66 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. |
| Boiling Point | Estimated to be in the range of 250-300 °C at atmospheric pressure. |
| LogP | Predicted to be in the range of 3-4, suggesting moderate lipophilicity. |
Proposed Synthesis and Mechanistic Insights
A plausible and efficient synthetic route to 2-Chloro-4-(2-cyanophenyl)-1-butene can be envisioned through a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis.[3][4] Specifically, a Suzuki or Stille coupling between a suitable organoboron or organotin derivative of 2-chlorobut-1-ene and 2-bromobenzonitrile would be a logical approach.
Proposed Synthetic Protocol: A Palladium-Catalyzed Approach
This protocol is a hypothetical, yet scientifically sound, method for the synthesis of the target compound.
Step 1: Preparation of the Organoboron Reagent (Pinacol Ester of 2-chlorobut-1-ene)
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To a solution of 2-chloro-1-butene in anhydrous THF, add a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) and a borane reagent (e.g., bis(pinacolato)diboron).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate the borylation reaction.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction and purify the resulting pinacol boronate ester by column chromatography.
Step 2: Suzuki Cross-Coupling Reaction
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In a reaction vessel, combine the purified pinacol boronate ester of 2-chloro-1-butene, 2-bromobenzonitrile, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
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Add a suitable solvent system, such as a mixture of toluene and water.
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Heat the mixture under reflux with vigorous stirring.
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Monitor the formation of 2-Chloro-4-(2-cyanophenyl)-1-butene by TLC or GC-MS.
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Once the reaction is complete, perform an aqueous workup, extract the product with an organic solvent, and purify it using column chromatography.
Mechanistic Rationale
The choice of a palladium-catalyzed cross-coupling reaction is based on its high functional group tolerance and stereoselectivity.[3][4] The mechanism involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst.
Figure 1: Proposed Suzuki cross-coupling catalytic cycle.
Predicted Spectroscopic Characterization
The structural elucidation of 2-Chloro-4-(2-cyanophenyl)-1-butene would rely on a combination of spectroscopic techniques.[5][6][7]
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons of the cyanophenyl group (multiplets in the range of 7.0-8.0 ppm).- Vinylic protons of the chloroalkene group (doublets or multiplets in the range of 5.0-6.0 ppm).- Methylene protons of the butyl chain (multiplets in the range of 2.0-3.0 ppm). |
| ¹³C NMR | - Aromatic carbons (signals in the range of 120-140 ppm).- Carbon of the cyano group (signal around 115-120 ppm).- Vinylic carbons (signals in the range of 110-140 ppm).- Methylene carbons (signals in the range of 20-40 ppm). |
| IR Spectroscopy | - C≡N stretch of the cyano group (a sharp peak around 2220-2240 cm⁻¹).[8]- C=C stretch of the alkene (a peak around 1640-1680 cm⁻¹).- C-Cl stretch (a peak in the fingerprint region, 600-800 cm⁻¹).- Aromatic C-H stretches (peaks above 3000 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (191.66 g/mol ).- Isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio).- Fragmentation patterns corresponding to the loss of chlorine, the cyano group, and cleavage of the butyl chain. |
Potential Biological Activities and Applications in Drug Discovery
The structural motifs present in 2-Chloro-4-(2-cyanophenyl)-1-butene suggest several avenues for investigation in drug discovery and development.
Rationale for Potential Bioactivity
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Cyanophenyl Group: This moiety is present in numerous approved drugs and is known to act as a hydrogen bond acceptor and to influence metabolic stability.[2] Its inclusion can enhance binding to biological targets.[1]
-
Chloroalkene Moiety: The presence of a chlorine atom can modulate the lipophilicity and metabolic profile of a molecule.[9] The alkene can also serve as a handle for further functionalization or as a reactive Michael acceptor in certain biological contexts.
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Structural Analogs: Compounds containing cyanophenyl and chloro-substituted scaffolds have demonstrated a range of biological activities, including anticancer and antimicrobial properties.[1][10]
Potential Therapeutic Areas of Interest
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Oncology: The cyanophenyl group is a key feature in several anticancer agents.[1] The potential for 2-Chloro-4-(2-cyanophenyl)-1-butene to interact with various cellular targets makes it a candidate for anticancer screening.
-
Infectious Diseases: The overall lipophilicity and the presence of a halogen suggest that this compound could be explored for its antibacterial or antifungal properties.
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Chemical Biology: As a novel chemical entity, this molecule could serve as a valuable tool for probing biological systems and identifying new therapeutic targets.
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- 3. Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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